molecular formula C21H14FNO2 B4405749 2-(4-fluorophenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide

2-(4-fluorophenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide

Cat. No. B4405749
M. Wt: 331.3 g/mol
InChI Key: AMHJVXSFZFOJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide, also known as FFA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been shown to have a low toxicity profile in animal studies, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-fluorophenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide in lab experiments include its potential anti-inflammatory, analgesic, and anti-cancer properties, as well as its low toxicity profile. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer, and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of 2-(4-fluorophenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide. One potential direction is to further investigate its anti-inflammatory and analgesic properties in animal models of pain and inflammation. Another potential direction is to investigate its potential use in the treatment of cancer in animal models. Additionally, further optimization of the synthesis method of this compound could lead to increased yields and lower costs, making it more accessible for further research.

Scientific Research Applications

2-(4-fluorophenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(9-oxofluoren-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO2/c22-14-7-5-13(6-8-14)11-20(24)23-15-9-10-17-16-3-1-2-4-18(16)21(25)19(17)12-15/h1-10,12H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHJVXSFZFOJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-fluorophenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-fluorophenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-fluorophenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.